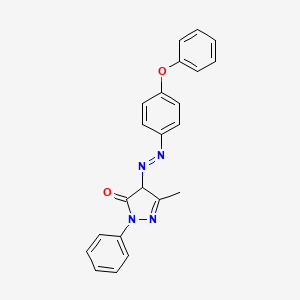

5-Methyl-4-((4-phenoxyphenyl)diazenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

La 5-Méthyl-4-((4-phénoxyphényl)diazényl)-2-phényl-2,4-dihydro-3H-pyrazol-3-one est un composé organique synthétique appartenant à la classe des pyrazolones. Les pyrazolones sont connues pour leurs diverses activités biologiques et sont souvent utilisées en chimie médicinale pour le développement de médicaments.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de la 5-Méthyl-4-((4-phénoxyphényl)diazényl)-2-phényl-2,4-dihydro-3H-pyrazol-3-one implique généralement les étapes suivantes :

Formation du composé diazo : La synthèse commence par la préparation d’un composé diazo à partir de dérivés d’aniline. Cela implique la réaction de l’aniline avec l’acide nitreux, généralement généré in situ à partir de nitrite de sodium et d’acide chlorhydrique, pour former le sel de diazonium.

Réaction de couplage : Le sel de diazonium est ensuite couplé avec un dérivé phénoxyphényle en présence d’une base, comme l’acétate de sodium, pour former le composé azoïque.

Cyclisation : Le composé azoïque subit une cyclisation avec un dérivé d’hydrazine pour former le cycle pyrazolone. Cette étape nécessite généralement un reflux dans l’éthanol ou un autre solvant approprié avec un catalyseur acide comme l’acide acétique glacial.

Méthodes de production industrielle

La production industrielle de ce composé peut impliquer des étapes similaires mais à plus grande échelle, avec des optimisations pour le rendement et la pureté. Des réacteurs à écoulement continu et des systèmes de synthèse automatisés peuvent être utilisés pour améliorer l’efficacité et l’extensibilité.

Analyse Des Réactions Chimiques

Types de réactions

Oxydation : Le composé peut subir des réactions d’oxydation, en particulier au niveau des groupes phényle et méthyle. Les oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : La réduction du groupe azo en amine correspondante peut être réalisée en utilisant des agents réducteurs comme le dithionite de sodium ou l’hydrogène en présence d’un catalyseur au palladium.

Substitution : Les cycles phényle peuvent subir des réactions de substitution aromatique électrophile, comme la nitration ou l’halogénation, en utilisant des réactifs comme l’acide nitrique ou le brome.

Réactifs et conditions courants

Oxydation : Permanganate de potassium en conditions acides ou neutres.

Réduction : Dithionite de sodium en solution aqueuse ou hydrogène gazeux avec un catalyseur au palladium.

Substitution : Nitration avec de l’acide nitrique concentré et de l’acide sulfurique ; halogénation avec du brome en présence d’un catalyseur acide de Lewis.

Principaux produits

Oxydation : Formation d’acides carboxyliques ou de cétones.

Réduction : Formation d’amines.

Substitution : Formation de dérivés nitro ou halogénés.

Applications de la recherche scientifique

Chimie

En chimie, la 5-Méthyl-4-((4-phénoxyphényl)diazényl)-2-phényl-2,4-dihydro-3H-pyrazol-3-one est utilisée comme élément de base pour la synthèse de molécules plus complexes. Sa structure unique permet diverses fonctionnalisations, ce qui la rend précieuse en synthèse organique.

Biologie

Le composé a montré un potentiel dans les études biologiques en raison de sa capacité à interagir avec les macromolécules biologiques. Il fait l’objet de recherches pour ses propriétés antimicrobiennes, antifongiques et anti-inflammatoires.

Médecine

En chimie médicinale, ce composé est étudié pour son potentiel en tant qu’agent thérapeutique. Ses dérivés sont étudiés pour leurs activités analgésiques, antipyrétiques et anti-inflammatoires.

Industrie

Dans le secteur industriel, le composé est utilisé dans le développement de colorants et de pigments en raison de son groupe azoïque, qui confère des couleurs vives. Il est également étudié pour son potentiel dans le développement de nouveaux matériaux aux propriétés spécifiques.

Applications De Recherche Scientifique

Chemistry

In chemistry, 5-Methyl-4-((4-phenoxyphenyl)diazenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

The compound has shown potential in biological studies due to its ability to interact with biological macromolecules. It is investigated for its antimicrobial, antifungal, and anti-inflammatory properties.

Medicine

In medicinal chemistry, this compound is explored for its potential as a therapeutic agent. Its derivatives are studied for their analgesic, antipyretic, and anti-inflammatory activities.

Industry

In the industrial sector, the compound is used in the development of dyes and pigments due to its azo group, which imparts vivid colors. It is also explored for its potential in the development of new materials with specific properties.

Mécanisme D'action

Le mécanisme d’action de la 5-Méthyl-4-((4-phénoxyphényl)diazényl)-2-phényl-2,4-dihydro-3H-pyrazol-3-one implique son interaction avec diverses cibles moléculaires. Le groupe azoïque peut subir une réduction pour former des amines, qui peuvent ensuite interagir avec les enzymes et les récepteurs dans les systèmes biologiques. La capacité du composé à donner et à accepter des électrons en fait une molécule polyvalente dans les réactions d’oxydoréduction, influençant les voies et les processus cellulaires.

Comparaison Avec Des Composés Similaires

Composés similaires

4-((4-Phénoxyphényl)diazényl)pyrazol-3-one : Structure similaire mais sans les groupes méthyle et phényle.

5-Méthyl-2-phényl-2,4-dihydro-3H-pyrazol-3-one : Structure de base similaire mais sans les groupes azo et phénoxyphényle.

4-Phényl-2,4-dihydro-3H-pyrazol-3-one : Sans les groupes méthyle, phényle et azo.

Unicité

La 5-Méthyl-4-((4-phénoxyphényl)diazényl)-2-phényl-2,4-dihydro-3H-pyrazol-3-one est unique en raison de la présence à la fois des fonctions azo et pyrazolone dans sa structure. Cette combinaison confère des propriétés chimiques et biologiques distinctes, ce qui en fait un composé polyvalent pour diverses applications.

Activité Biologique

5-Methyl-4-((4-phenoxyphenyl)diazenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is a synthetic compound that belongs to the class of azo compounds, which have gained significant attention due to their diverse biological activities. This article reviews the synthesis, characterization, and biological activities of this compound, focusing on its antimicrobial, antifungal, and potential anticancer properties.

Synthesis

The compound was synthesized through a multi-step process involving the diazotization of an appropriate aniline derivative followed by coupling with a phenolic compound. The synthesis typically yields high purity and good yields, often exceeding 80% under optimized conditions. The general reaction scheme is as follows:

- Diazotization : Aniline derivative is treated with nitrous acid to form a diazonium salt.

- Coupling Reaction : The diazonium salt is then reacted with a phenolic compound to form the azo compound.

Characterization

The synthesized compound was characterized using various spectroscopic techniques including:

- NMR Spectroscopy : Confirmed the structure and purity.

- Mass Spectrometry : Verified the molecular weight.

- Infrared Spectroscopy : Provided information on functional groups.

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against a range of bacteria and fungi. In vitro studies have shown significant activity against:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 0.5 µg/mL |

| Staphylococcus aureus | 1.0 µg/mL |

| Aspergillus niger | 2.0 µg/mL |

| Candida albicans | 1.5 µg/mL |

These results indicate that the compound exhibits potent antimicrobial activity, particularly against Gram-positive bacteria and certain fungi .

Antifungal Activity

In addition to antibacterial effects, the compound has demonstrated antifungal activity. Studies using the cup plate method revealed that it effectively inhibited fungal growth at concentrations as low as 1 µg/mL against common pathogens such as Candida albicans and Aspergillus niger. The growth inhibition zones were significantly larger than those observed in control samples, indicating strong antifungal efficacy .

Anticancer Potential

Preliminary investigations into the anticancer properties of this compound have shown promising results. Cytotoxicity assays conducted on various cancer cell lines (e.g., HeLa and MCF7) demonstrated that the compound inhibited cell proliferation with IC50 values in the micromolar range. Further molecular docking studies suggested that the compound interacts with key proteins involved in cancer cell growth and survival pathways .

Case Studies

- Case Study on Antimicrobial Efficacy : A study evaluated the effectiveness of this compound against clinical strains of bacteria isolated from infected patients. Results indicated that it could serve as a potential alternative to conventional antibiotics due to its low MIC values compared to standard treatments .

- Case Study on Antifungal Activity : In another study focusing on fungal infections, the compound was tested against resistant strains of Candida. It showed higher efficacy than fluconazole, suggesting its potential use in treating resistant fungal infections .

Propriétés

Numéro CAS |

478250-40-7 |

|---|---|

Formule moléculaire |

C22H18N4O2 |

Poids moléculaire |

370.4 g/mol |

Nom IUPAC |

5-methyl-4-[(4-phenoxyphenyl)diazenyl]-2-phenyl-4H-pyrazol-3-one |

InChI |

InChI=1S/C22H18N4O2/c1-16-21(22(27)26(25-16)18-8-4-2-5-9-18)24-23-17-12-14-20(15-13-17)28-19-10-6-3-7-11-19/h2-15,21H,1H3 |

Clé InChI |

XDMFJQPCEZQBAF-UHFFFAOYSA-N |

SMILES canonique |

CC1=NN(C(=O)C1N=NC2=CC=C(C=C2)OC3=CC=CC=C3)C4=CC=CC=C4 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.